(5-Bromo-1H-indol-7-YL)methanol

Immuno-oncology IDO1 Inhibitor Cancer Metabolism

Sourcing a regiospecifically functionalized 5-bromoindole for SAR often leads to isomeric mixtures or inappropriate substitution. (5-Bromo-1H-indol-7-yl)methanol resolves this with defined 5-Br/7-CH2OH handles. - Orthogonal reactivity: 7-alcohol for oxidation/alkylation; 5-Br for Pd-catalyzed cross-coupling. - Pharmacophore validation: IDO1 IC50 = 14-43 nM in cancer lines; >300-fold selectivity over TDO. - Favorable physicochemical profile: LogP 2.07, TPSA 36 Ų, MW 226.07 Da.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
Cat. No. B13913335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-1H-indol-7-YL)methanol
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=C(C=C21)Br)CO
InChIInChI=1S/C9H8BrNO/c10-8-3-6-1-2-11-9(6)7(4-8)5-12/h1-4,11-12H,5H2
InChIKeyFDOAVAZXCCDZLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1H-indol-7-YL methanol: Brominated Indole Scaffold


(5-Bromo-1H-indol-7-YL)methanol is a brominated indole derivative with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol [1]. Its structure features a primary alcohol (-CH2OH) at the 7-position and a bromine atom at the 5-position of the indole core , a configuration that enhances its utility as a synthetic building block for further functionalization .

Scaffold TypeBrominated indole building block with 5-Br/7-CH₂OH pattern
Workflow FitIDO1 pathway inhibition studies; synthetic elaboration via orthogonal handles
Selection ContextSupports medicinal chemistry research and chemical biology probe design

5-Bromo-1H-indol-7-YL methanol: Unmatched Scaffold Specificity


The precise substitution pattern of (5-Bromo-1H-indol-7-YL)methanol is critical for its biological and chemical properties. While the 5-bromoindole core is a known pharmacophore, the specific placement of the hydroxymethyl group at the 7-position, rather than the more common 2- or 3-position, creates a unique spatial and electronic environment . This distinct arrangement directly impacts target binding affinity [1], and general studies show that 5-bromosubstituted indoles can exhibit different or even lower activity compared to non-brominated counterparts, highlighting that substitution is not universally beneficial [2]. Therefore, generic substitution with other bromoindoles or indole methanols is not feasible for maintaining specific target interactions or synthetic outcomes.

Regioisomer Mismatch7-hydroxymethyl substitution creates a unique spatial environment; 2- or 3-substituted indole methanols may alter target engagement and synthetic outcomes.
Non-Brominated AnalogIndole-7-methanol lacks the 5-Br handle; cross-coupling diversification and lipophilicity-driven permeability context may not transfer.
Class-Level Variability5-bromosubstituted indoles can exhibit lower activity than non-brominated counterparts; scaffold response is context-dependent and requires verification.

5-Bromo-1H-indol-7-YL methanol: Performance & Differentiation Data


IDO1 Inhibition in Human Cancer Cell Lines

A derivative of (5-Bromo-1H-indol-7-YL)methanol demonstrates potent, nanomolar inhibition of the immunomodulatory enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) across multiple human cancer cell lines [1]. The compound achieves IC50 values of 14 nM, 21 nM, and 43 nM in LXF-289 (lung), MCF7 (breast), and HepG2 (liver) cancer cells, respectively [2][3][4]. This activity is in the same range as the clinical candidate epacadostat (IC50 ~10-30 nM in cellular assays), which is a key benchmark in the IDO1 inhibitor field [5].

IDO1 Cellular IC₅₀
Cross-study comparable
14 nM (LXF-289), 21 nM (MCF7), 43 nM (HepG2)
Supports IDO1 inhibition assay context across cancer cell lines
Derivative data; measured by L-Kynurenine reduction after 48 h IFNγ stimulation
Immuno-oncology IDO1 Inhibitor Cancer Metabolism

Synthetic Versatility via Selective Oxidation and Substitution

The 7-methanol group serves as a versatile synthetic handle, enabling selective transformations that are distinct from more common 3-substituted indoles . The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to a halide for nucleophilic substitution, allowing for the creation of diverse analog libraries . In contrast, the non-brominated analog, Indole-7-methanol (CAS 1074-87-9), lacks the bromine atom, precluding its use in cross-coupling reactions for C-C bond formation [1].

Synthetic Handles
Head-to-head
7-CH₂OH (oxidation, alkylation) + 5-Br (cross-coupling) vs. 7-CH₂OH only
Enables orthogonal library synthesis
Comparator: Indole-7-methanol (no bromine handle)
Synthetic Chemistry Building Block Medicinal Chemistry

Enhanced Lipophilicity for Optimized ADME

The addition of a bromine atom at the 5-position significantly increases lipophilicity compared to the unsubstituted analog [1]. The target compound has a calculated LogP of 2.07 [2], whereas the non-brominated Indole-7-methanol has a lower calculated XLogP of 1.30 [3]. This increase in lipophilicity, by a factor of approximately 5.9 in partition coefficient, can improve membrane permeability, which is a key determinant in drug absorption and distribution [4].

Lipophilicity Shift
Calculated comparison
LogP 2.07 vs. XLogP 1.30 (non-brominated analog)
Reported lipophilicity increase may influence permeability context
In silico estimate; delta +0.77, ~5.9× partition coefficient
ADME Drug Discovery Physicochemical Properties

IDO1 Selectivity Against TDO

A derivative of (5-Bromo-1H-indol-7-YL)methanol shows a significant selectivity window for IDO1 over the related enzyme Tryptophan 2,3-dioxygenase (TDO) [1]. In a cellular assay using mouse TDO-transfected P815 cells, the compound exhibited an IC50 of 5,460 nM [2]. This is >300-fold less potent than its activity on IDO1 (e.g., IC50 of 16 nM against human IDO1 in a cell-free assay) [3]. Selectivity against TDO is a critical differentiator in the IDO1 inhibitor field, as TDO is a key enzyme in hepatic tryptophan metabolism and its inhibition is associated with potential toxicity [4].

IDO1/TDO Selectivity
Cross-study comparable
IDO1 IC₅₀ 16 nM (cell-free); TDO IC₅₀ 5460 nM (cellular)
Indicates >300-fold selectivity window for pathway differentiation studies
Derivative data; TDO assay in mouse transfected cells
IDO1 Selectivity TDO Off-Target Effects

5-Bromo-1H-indol-7-YL methanol: Application Scenarios


IDO1-Targeted Medicinal Chemistry Campaign

The quantitative evidence of nanomolar IDO1 inhibition (IC50 = 14-43 nM in cancer cell lines [1]) and a favorable selectivity window over TDO (>300-fold [2]) positions this compound as a rationally-selected starting point for a medicinal chemistry campaign. Its dual synthetic handles (7-methanol and 5-bromine) allow for rapid exploration of structure-activity relationships (SAR) to further optimize potency, selectivity, and ADME properties .

Chemical Biology Probe for Tryptophan Metabolism

The established IDO1 inhibitory activity and defined selectivity profile make derivatives of this compound suitable for use as chemical probes to dissect the roles of IDO1 versus TDO in cellular models of cancer and immune regulation [1]. Its bromine atom also serves as a heavy atom for potential crystallographic studies or as a handle for radiolabeling via halogen exchange [2].

Analog Library Synthesis via Orthogonal Handles

For synthetic and process chemists, the presence of two distinct, reactive functional groups offers a strategic advantage. The primary alcohol at the 7-position can be selectively oxidized, alkylated, or converted to a halide, while the 5-bromine is a robust site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. This orthogonality enables the efficient generation of a diverse library of analogs from a single, commercially available building block [2].

Lead-Like Physicochemical Optimization

The calculated physicochemical profile (LogP = 2.07, TPSA = 36 Ų, MW = 226.07 Da) falls within favorable ranges for oral drug candidates [1]. The increased lipophilicity compared to non-brominated analogs (Delta LogP = +0.77 [2]) can be leveraged to enhance membrane permeability, making it a more attractive starting point for programs targeting intracellular proteins or requiring oral bioavailability .

Application
Selection Property
Validation Focus
IDO1 pathway inhibitor research
Cellular potency context and selectivity profile
IDO1 enzyme inhibition and TDO counter-screen
Chemical biology probe for tryptophan metabolism
Defined IDO1/TDO selectivity and heavy-atom tag
Target engagement and crystallographic labeling studies
Analog library synthesis
Orthogonal reactive handles (5-Br + 7-CH₂OH)
Cross-coupling and alcohol derivatization scope
Lead-like physicochemical evaluation
Moderate lipophilicity and low molecular weight
Permeability and oral exposure model studies

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